Uroporphyrin I octamethyl ester Uroporphyrin I octamethyl ester
Brand Name: Vulcanchem
CAS No.: 10170-03-3
VCID: VC21192031
InChI: InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3
SMILES: COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC
Molecular Formula: C48H54N4O16
Molecular Weight: 943 g/mol

Uroporphyrin I octamethyl ester

CAS No.: 10170-03-3

Cat. No.: VC21192031

Molecular Formula: C48H54N4O16

Molecular Weight: 943 g/mol

* For research use only. Not for human or veterinary use.

Uroporphyrin I octamethyl ester - 10170-03-3

Specification

CAS No. 10170-03-3
Molecular Formula C48H54N4O16
Molecular Weight 943 g/mol
IUPAC Name methyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate
Standard InChI InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-34-27(11-15-43(55)63-3)31(19-47(59)67-7)39(51-34)24-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)23-35-26(10-14-42(54)62-2)30(18-46(58)66-6)38(50-35)21-33(25)49-37/h21-24,49-50H,9-20H2,1-8H3
Standard InChI Key KBKZLUAVUDHBNV-UHFFFAOYSA-N
SMILES COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC
Canonical SMILES COC(=O)CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC(=O)OC)CCC(=O)OC)C(=C4CCC(=O)OC)CC(=O)OC)C(=C3CCC(=O)OC)CC(=O)OC)CC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Uroporphyrin I octamethyl ester represents a methylated derivative of uroporphyrin I, a naturally occurring porphyrin compound. The chemical possesses a characteristic tetrapyrrolic macrocycle core structure with eight peripheral methyl ester groups attached to acetate and propionate side chains.

Basic Chemical Information

The fundamental chemical properties of Uroporphyrin I octamethyl ester are summarized in the following table:

PropertyValue
Chemical FormulaC₄₈H₅₄N₄O₁₆
Molecular Weight942.96 g/mol
CAS Number10170-03-3
IUPAC Namemethyl 3-[3,8,13,18-tetrakis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate
PubChem CID66288
Physical StatePowder
ColorRust colored
Storage Temperature-20°C
Shelf Life1095 days

The compound is characterized by its precisely arranged functional groups around a porphyrin scaffold. It features four pyrrole rings connected through methine bridges to form a macrocyclic structure. Each of the eight carboxylic acid groups in the parent uroporphyrin I molecule has been converted to a methyl ester, resulting in the octamethyl ester derivative .

Molecular Structure Parameters

The molecular structure of Uroporphyrin I octamethyl ester exhibits specific physicochemical properties that influence its behavior in various experimental conditions:

Structural ParameterValue
XLogP3-AA1.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count18
Rotatable Bond Count28
Exact Mass942.35348165 Da
Melting Point291-292°C
Boiling Point1153.1±65.0 °C (Predicted)
Density1.293±0.06 g/cm³ (Predicted)

The compound's structural characteristics include a relatively high number of hydrogen bond acceptors (18) compared to donors (2), indicating its potential for specific molecular interactions. The moderate XLogP3-AA value of 1.6 suggests a balance between hydrophilicity and lipophilicity, which affects its solubility in different solvents .

Synthesis Methodologies

The synthesis of Uroporphyrin I octamethyl ester involves sophisticated organic chemistry techniques, with several reported methodologies in the scientific literature.

Standard Synthetic Route

A documented synthesis approach utilizes 5-Aminolevulinic acid as a precursor, followed by esterification with methanol:

Synthetic StageReaction ConditionsDurationNotes
Stage 15-Aminolevulinic acid in water at 27°C168 hoursWith illumination
Stage 2Reaction with methanol and sulfuric acid at 20°C24 hoursFurther processing stages follow

This synthetic route typically yields 11-24 mg of the final product, demonstrating the challenges associated with porphyrin synthesis at larger scales .

Alternative Synthesis Approaches

Chromatographic Separation Studies

Uroporphyrin I octamethyl ester has been extensively studied in the context of chromatographic separation techniques, particularly for distinguishing between different porphyrin isomers.

Dioxan Chromatography

Pioneering studies explored the qualitative and quantitative separation of Uroporphyrin octamethyl esters I and III using dioxan chromatography. These investigations demonstrated the effectiveness of dioxan-based mobile phases in resolving structurally similar porphyrin derivatives with different isomeric arrangements .

The separation methodology exploits subtle structural differences between isomers, with dioxan serving as a critical component in achieving effective chromatographic resolution. This technique has proven particularly valuable for analytical and preparative purposes in porphyrin research .

Thin-Layer and Paper Chromatographic Methods

Subsequent research expanded the analytical toolkit for Uroporphyrin I octamethyl ester by developing thin-layer and paper chromatography techniques. These methods employed various solvent systems, including those containing dioxins and kerosene, to achieve separation:

  • Paper chromatography provided early methods for qualitative analysis of porphyrin mixtures, with specific solvent systems optimized for uroporphyrin ester separation .

  • Thin-layer chromatography offered improved resolution and sensitivity, enabling more precise analytical determinations of uroporphyrin ester isomers .

These chromatographic approaches remain valuable for both research and diagnostic applications, particularly in laboratories studying porphyrin metabolism disorders .

Advanced Analytical Parameters

Modern analytical approaches utilize collision cross-section (CCS) predictions for various adducts to enhance mass spectrometry-based analyses:

Adductm/zPredicted CCS (Ų)
[M+H]⁺943.36073306.7
[M+Na]⁺965.34267315.1
[M+NH₄]⁺960.38727311.6
[M+K]⁺981.31661310.6
[M-H]⁻941.34617308.4
[M+Na-2H]⁻963.32812309.9
[M]⁺942.35290310.6
[M]⁻942.35400310.6

These predicted collision cross-section values facilitate the identification and characterization of Uroporphyrin I octamethyl ester in complex biological matrices using ion mobility-mass spectrometry techniques .

The biological and research importance of Uroporphyrin I octamethyl ester stems from both its relationship to naturally occurring porphyrins and its utility as a reference standard in analytical biochemistry.

Relationship to Bioactive Porphyrins

Uroporphyrin I octamethyl ester is derived from Uroporphyrin I, which has demonstrated anti-HIV-1 activity through its ability to bind to the V3 loop of the envelope glycoprotein gp120. This association suggests potential antiviral applications for porphyrin derivatives, though the specific biological activity of the octamethyl ester form requires further investigation .

The parent compound, Uroporphyrin I, plays significant roles in porphyrin metabolism pathways and is relevant to certain metabolic disorders. The methylated derivative serves as an important reference standard for studying these biological processes and associated pathologies .

Research Applications

The compound has found numerous applications in scientific research:

  • As a standard reference material for developing and validating analytical methods for porphyrin detection and quantification.

  • In structural studies examining the relationships between different porphyrin isomers and their chemical behaviors.

  • For investigation of isomerization mechanisms, as evidenced by studies of uroporphyrinogen I octamethyl ester transformations through spiro-pyrrolenine intermediates .

  • As a model compound for understanding the chemistry and properties of more complex porphyrin-based systems, including those with biological significance.

These research applications highlight the compound's importance in both fundamental chemical investigations and more applied biomedical research contexts .

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